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Abstract

This technical guide provides a comprehensive overview of the known physical and chemical
properties of 4-Bromo-5-fluoro-2-methylbenzonitrile (CAS No. 916792-15-9), a halogenated
aromatic nitrile of interest in synthetic and medicinal chemistry. Due to the limited availability of
experimental data in public literature, this document compiles available information, clearly
distinguishing between predicted and experimentally determined values. Furthermore, it
outlines general experimental protocols for the synthesis and characterization of related
substituted benzonitriles, offering a valuable resource for researchers working with this class of
compounds. While specific biological activity and associated signaling pathways for this
compound are not yet documented, a conceptual workflow for its potential screening in a drug
discovery context is presented.

Introduction

4-Bromo-5-fluoro-2-methylbenzonitrile is a substituted aromatic compound containing a
nitrile group, a bromine atom, a fluorine atom, and a methyl group attached to the benzene
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ring. Such polysubstituted aromatic compounds are valuable intermediates in the synthesis of
complex organic molecules, including active pharmaceutical ingredients (APIs) and materials
for organic electronics. The unique combination of functional groups in 4-Bromo-5-fluoro-2-
methylbenzonitrile offers multiple reaction sites for further chemical transformations, making it
a potentially versatile building block in drug discovery and development. This guide aims to
consolidate the currently available information on this compound to facilitate its use in research
settings.

Physical and Chemical Properties

Detailed experimental data for many of the physical and chemical properties of 4-Bromo-5-
fluoro-2-methylbenzonitrile are not readily available in the scientific literature. The following
tables summarize the available information, with a clear distinction between predicted and
experimental values.

lentifi L C | :

Property Value Source

4-Bromo-5-fluoro-2-
IUPAC Name o N/A
methylbenzonitrile

CAS Number 916792-15-9 [1]
Molecular Formula CsHsBrFN [1]
Molecular Weight 214.03 g/mol [1]
Canonical SMILES CC1=C(C=C(C=C1F)Br)C#N N/A
InChiKey ULVCSNKNBWWEMI- N/A

UHFFFAOYSA-N

Physical Properties

Note: The following physical properties are largely predicted and should be used with caution.
Experimental verification is recommended.
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Property Value Source
Melting Point No data available

Boiling Point No data available

Density 1.6 + 0.1 g/cm? (Predicted)

Flash Point 106.7 + 25.9 °C (Predicted)

Refractive Index 1.567 (Predicted)

Solubility No data available [1]
XLogP3 2.8 (Predicted)

PSA (Polar Surface Area) 23.79 A2

Chemical Properties and Reactivity

While specific reactivity data for 4-Bromo-5-fluoro-2-methylbenzonitrile is scarce, its
chemical behavior can be inferred from its functional groups:

 Nitrile Group (-CN): The nitrile group is a versatile functional handle. It can undergo
hydrolysis to form a carboxylic acid or an amide, or be reduced to a primary amine. It also
activates the aromatic ring towards nucleophilic substitution.

o Aryl Bromide (Ar-Br): The bromine atom is a good leaving group and can participate in a
variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig
amination reactions. This allows for the formation of new carbon-carbon and carbon-
heteroatom bonds.

e Aryl Fluoride (Ar-F): The fluorine atom is generally less reactive in cross-coupling reactions
compared to bromine. However, it can influence the electronic properties of the aromatic ring
and may be susceptible to nucleophilic aromatic substitution under specific conditions.

o Methyl Group (-CHs): The methyl group is an electron-donating group and can influence the
regioselectivity of electrophilic aromatic substitution reactions.

Experimental Protocols (General)
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Specific, validated experimental protocols for the synthesis and analysis of 4-Bromo-5-fluoro-
2-methylbenzonitrile are not available in the reviewed literature. However, general methods
for the synthesis and characterization of substituted benzonitriles can be adapted.

General Synthetic Approach: Sandmeyer Reaction

One common method for the synthesis of aryl nitriles is the Sandmeyer reaction, which
proceeds via a diazonium salt intermediate.

Step 1: Diazotization Step 2: Cyanation

\ NaNOz, HCI
[Substituted Aniline J 05°C

Diazonium Salt Substituted Benzonitrile)

Click to download full resolution via product page
Caption: General workflow for the Sandmeyer reaction.
Experimental Protocol (General Example):

o Diazotization: Dissolve the corresponding substituted aniline (e.g., 4-bromo-5-fluoro-2-
methylaniline) in a mixture of a mineral acid (e.g., HCI) and water. Cool the solution to 0-5 °C
in an ice bath. Slowly add a solution of sodium nitrite (NaNO3z) in water, maintaining the low
temperature. Stir the mixture for a short period to ensure complete formation of the
diazonium salt.

e Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution or suspension of
copper(l) cyanide (CuCN) in an appropriate solvent. Slowly add the cold diazonium salt
solution to the CuCN mixture. The reaction is often accompanied by the evolution of nitrogen
gas.

o Work-up and Purification: After the reaction is complete, the mixture is typically neutralized
and extracted with an organic solvent. The organic layer is then washed, dried, and the
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solvent is removed under reduced pressure. The crude product can be purified by
techniques such as recrystallization or column chromatography.

General Analytical Methods

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

» 'H NMR: Provides information about the number and chemical environment of protons in the
molecule. The spectrum of 4-Bromo-5-fluoro-2-methylbenzonitrile would be expected to
show signals for the aromatic protons and the methyl protons. The coupling patterns would
be complex due to splitting by both neighboring protons and the fluorine atom.

e 13C NMR: Provides information about the carbon skeleton of the molecule. The spectrum
would show distinct signals for each of the eight carbon atoms, with their chemical shifts
influenced by the attached functional groups.

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the following
functional groups:

C=N stretch: A sharp, medium-intensity band around 2220-2240 cm~1.

C-H stretch (aromatic and methyl): Bands in the region of 2850-3100 cm~1.

C=C stretch (aromatic): Bands in the region of 1450-1600 cm~1.

C-Br stretch: A band in the fingerprint region, typically below 1000 cm~1.

C-F stretch: A strong band in the region of 1000-1400 cm~1.
4.2.3. Mass Spectrometry (MS)

Mass spectrometry would provide the molecular weight of the compound. The high-resolution
mass spectrum would confirm the elemental composition. The fragmentation pattern could
provide structural information. A characteristic feature would be the isotopic pattern of bromine
(*°Br and 81Br in approximately a 1:1 ratio), resulting in two molecular ion peaks with a mass
difference of 2 Da.
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Applications in Drug Discovery (Hypothetical
Workflow)

While no specific biological activity has been reported for 4-Bromo-5-fluoro-2-
methylbenzonitrile, its structural features suggest it could be a valuable scaffold in medicinal
chemistry. The following diagram illustrates a hypothetical workflow for screening such a
compound in a drug discovery program.

4-Bromo-5-fluoro-2-methylbenzonitrile
(Scaffold)

Generate Derivative Library
(e.g., Suzuki, Buchwald-Hartwig)

High-Throughput Screening
(e.g., Kinase, GPCR assays)
|

|
|
Ilnactive Compounds

(Hit Identification)

ctive Compounds

Lead Optimization
(Structure-Activity Relationship)

(Preclinical Development)

Click to download full resolution via product page

Caption: A conceptual drug discovery workflow.
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This workflow highlights how 4-Bromo-5-fluoro-2-methylbenzonitrile could serve as a
starting point for generating a library of diverse compounds. These derivatives could then be
screened against various biological targets. Active compounds, or "hits,” would undergo further
optimization to improve their potency, selectivity, and pharmacokinetic properties, potentially
leading to the identification of a preclinical drug candidate.

Safety and Handling

Detailed toxicology data for 4-Bromo-5-fluoro-2-methylbenzonitrile is not available. As with

any chemical of unknown toxicity, it should be handled with care in a well-ventilated laboratory,
and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a

lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4-Bromo-5-fluoro-2-methylbenzonitrile is a chemical compound with potential as a building
block in organic synthesis, particularly in the field of drug discovery. However, a significant lack
of experimentally determined physical, chemical, and biological data exists in the public
domain. This guide has compiled the available information and provided a framework of
general experimental procedures and a hypothetical application workflow to aid researchers.
Further experimental investigation is crucial to fully characterize this compound and unlock its
potential in scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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